Enhanced 5-HT2A Receptor Binding Affinity Relative to Parent 2C-D
The N-(2-methoxybenzyl) (NBOMe) modification of 2C-D to create 25D-NBOMe results in a dramatic increase in binding affinity for the primary target, the 5-HT2A receptor. This structural change is a key differentiator from its parent compound, 2C-D, and is a class-wide effect observed across the NBOMe series [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki range: 0.22 nM to 2.52 nM [2] |
| Comparator Or Baseline | 2C-D: Ki is > 100 nM and is considered a weak partial agonist [1] |
| Quantified Difference | >100-fold increase in affinity; 25D-NBOMe's affinity is in the sub-nanomolar to low nanomolar range, whereas 2C-D's affinity is in the sub-micromolar range. |
| Conditions | In vitro radioligand binding assays using recombinant human 5-HT2A receptors. |
Why This Matters
This data confirms that 25D-NBOMe is a fundamentally different research tool than 2C-D, with a specific, high-affinity interaction profile necessary for targeted 5-HT2A studies.
- [1] Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 158, 27-34. doi:10.1016/j.bcp.2018.09.024. View Source
- [2] Wikipedia. (n.d.). 25D-NBOMe. Retrieved from https://en.wikipedia.org/wiki/25D-NBOMe. View Source
